molecular formula C12H16O B14499928 4-(Hex-2-en-2-yl)phenol CAS No. 63347-40-0

4-(Hex-2-en-2-yl)phenol

Cat. No.: B14499928
CAS No.: 63347-40-0
M. Wt: 176.25 g/mol
InChI Key: KWAMBQZBFXVTIB-UHFFFAOYSA-N
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Description

4-(Hex-2-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a hex-2-en-2-yl group attached to the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hex-2-en-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with hex-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the hydrolysis of phenolic esters or ethers. For instance, the hydrolysis of 4-(Hex-2-en-2-yl)phenyl acetate in the presence of a strong acid or base can yield this compound .

Industrial Production Methods

On an industrial scale, this compound can be produced using the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. The phenol obtained can then undergo further reactions to introduce the hex-2-en-2-yl group .

Chemical Reactions Analysis

Types of Reactions

4-(Hex-2-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(Hex-2-en-2-yl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

4-(Hex-2-en-2-yl)phenol can be compared with other phenolic compounds such as:

Properties

CAS No.

63347-40-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-hex-2-en-2-ylphenol

InChI

InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9,13H,3-4H2,1-2H3

InChI Key

KWAMBQZBFXVTIB-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)C1=CC=C(C=C1)O

Origin of Product

United States

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